Oral Bioavailability and Outpatient Suitability of Sapacitabine Compared to Intravenous Cytarabine in Elderly AML Patients
Sapacitabine is an orally bioavailable prodrug, whereas cytarabine (Ara-C), the most active single agent in AML, exhibits negligible oral bioavailability and requires intravenous or subcutaneous administration [1]. Sapacitabine's oral route of administration enables outpatient treatment delivery, a critical advantage for elderly or unfit AML patients who cannot tolerate or refuse intensive inpatient induction chemotherapy [2]. In contrast, cytarabine-based regimens necessitate hospitalization or frequent clinic visits for parenteral infusion [3].
| Evidence Dimension | Route of administration and associated clinical setting |
|---|---|
| Target Compound Data | Oral capsule; outpatient administration feasible |
| Comparator Or Baseline | Cytarabine (Ara-C): Intravenous or subcutaneous injection; typically requires inpatient or infusion center setting |
| Quantified Difference | Sapacitabine enables outpatient therapy; cytarabine standard regimens require hospitalization |
| Conditions | Elderly AML patients (≥70 years) unfit for or refusing intensive induction chemotherapy |
Why This Matters
For procurement decisions in geriatric oncology or community-based hematology practices, oral sapacitabine reduces healthcare resource utilization and improves patient convenience compared to parenteral cytarabine.
- [1] Kantarjian H, Garcia-Manero G, O'Brien S, et al. Phase I clinical and pharmacokinetic study of oral sapacitabine in patients with acute leukemia and myelodysplastic syndrome. J Clin Oncol. 2010;28(2):285-291. PMID: 19933902. View Source
- [2] Czemerska M, Robak T, Wierzbowska A. The efficacy of sapacitabine in treating patients with acute myeloid leukemia. Expert Opin Pharmacother. 2018;19(16):1835-1839. PMID: 30222471. View Source
- [3] Kantarjian H, Faderl S, Garcia-Manero G, et al. Oral sapacitabine for the treatment of acute myeloid leukaemia in elderly patients: a randomised phase 2 study. Lancet Oncol. 2012;13(11):1096-1104. PMID: 23075701. View Source
